molecular formula C18H17FN4O B14100890 4-(4-fluorophenyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-5-carboxamide

4-(4-fluorophenyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-5-carboxamide

Katalognummer: B14100890
Molekulargewicht: 324.4 g/mol
InChI-Schlüssel: BOCYXBLQHCNLNT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-fluorophenyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-5-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-5-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazole Ring:

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.

    Attachment of the Phenylpropyl Group: The phenylpropyl group can be attached through a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-fluorophenyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium azide in DMF (dimethylformamide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

4-(4-fluorophenyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its ability to interact with biological targets.

    Biology: The compound can be used as a probe to study biological pathways and mechanisms.

    Material Science: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Industry: The compound can be utilized in the synthesis of other complex molecules and as an intermediate in chemical manufacturing.

Wirkmechanismus

The mechanism of action of 4-(4-fluorophenyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and the fluorophenyl group play crucial roles in binding to these targets, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(4-chlorophenyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-5-carboxamide
  • 4-(4-bromophenyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-5-carboxamide
  • 4-(4-methylphenyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-5-carboxamide

Uniqueness

4-(4-fluorophenyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-5-carboxamide is unique due to the presence of the fluorophenyl group, which can enhance its binding affinity and specificity towards certain biological targets. The fluorine atom can also influence the compound’s metabolic stability and overall pharmacokinetic properties, making it a valuable candidate for further research and development.

Eigenschaften

Molekularformel

C18H17FN4O

Molekulargewicht

324.4 g/mol

IUPAC-Name

5-(4-fluorophenyl)-N-(3-phenylpropyl)-2H-triazole-4-carboxamide

InChI

InChI=1S/C18H17FN4O/c19-15-10-8-14(9-11-15)16-17(22-23-21-16)18(24)20-12-4-7-13-5-2-1-3-6-13/h1-3,5-6,8-11H,4,7,12H2,(H,20,24)(H,21,22,23)

InChI-Schlüssel

BOCYXBLQHCNLNT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CCCNC(=O)C2=NNN=C2C3=CC=C(C=C3)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.